7-Fluoro-2-azaspiro[3.5]nonane
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Overview
Description
7-Fluoro-2-azaspiro[35]nonane is a spirocyclic compound with the molecular formula C8H14FN It is characterized by a unique spiro structure, where a fluorine atom is attached to the azaspiro nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as Oxone® in formic acid.
Reduction: Sodium borohydride is commonly used for the reduction of azaspiro ketone intermediates.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxone® in formic acid is used for oxidative cyclizations.
Reducing Agents: Sodium borohydride is used for the reduction of azaspiro ketone intermediates.
Acids: Hydrochloric acid is used for deprotection reactions.
Major Products
The major products formed from these reactions include various spirocyclic intermediates and the final this compound compound .
Scientific Research Applications
7-Fluoro-2-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as FAAH. The compound acts as an inhibitor of FAAH, which is an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, this compound increases the levels of fatty acid amides, which can have analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the spirocyclic structure but lacks the fluorine atom, making it less potent as an FAAH inhibitor.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring structure, also studied for its FAAH inhibitory activity.
2-Oxa-7-azaspiro[3.5]nonane: This compound has an oxygen atom in the ring, which alters its chemical properties and applications.
Uniqueness
7-Fluoro-2-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which enhances its potency as an FAAH inhibitor and provides distinct chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
7-fluoro-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6H2 |
InChI Key |
ZHDZGXJJGYTFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1F)CNC2 |
Origin of Product |
United States |
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